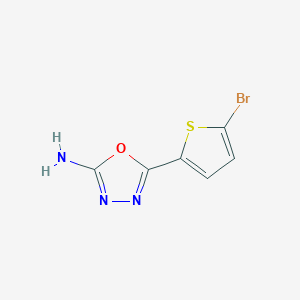
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3NO3 and a molecular weight of 286.00 g/mol . It is a derivative of benzene, substituted with bromine, nitro, and trifluoromethoxy groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene typically involves the bromination of 2-nitro-4-(trifluoromethoxy)benzene. One common method includes the reaction of 2-nitro-4-(trifluoromethoxy)benzene with bromine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different substituent through palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene depends on the specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can participate in redox reactions, influencing the electronic properties of the molecule and its reactivity. The trifluoromethoxy group imparts unique steric and electronic effects, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain redox reactions but still useful in nucleophilic substitution and coupling reactions.
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Bromo-2-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different electronic properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and wide range of applications.
Properties
IUPAC Name |
1-bromo-2-nitro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWANFWEBHKYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592994 | |
| Record name | 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95668-21-6 | |
| Record name | 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)




